5-chloro-2-methoxy-N-[2-(4-phosphonatophenyl)ethyl]benzamide
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Overview
Description
5-chloro-2-methoxy-N-[2-(4-phosphonatophenyl)ethyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, a methoxy group, and a phosphonatophenyl group attached to the benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methoxy-N-[2-(4-phosphonatophenyl)ethyl]benzamide typically involves multiple steps. One common approach is to start with the chlorination of 2-methoxybenzoic acid to obtain 5-chloro-2-methoxybenzoic acid. This intermediate is then converted to the corresponding acid chloride using thionyl chloride. The acid chloride is subsequently reacted with 2-(4-phosphonatophenyl)ethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of appropriate solvents and catalysts. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-methoxy-N-[2-(4-phosphonatophenyl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of 5-chloro-2-hydroxy-N-[2-(4-phosphonatophenyl)ethyl]benzamide.
Reduction: Formation of 5-chloro-2-methoxy-N-[2-(4-aminophenyl)ethyl]benzamide.
Substitution: Formation of 5-methoxy-2-methoxy-N-[2-(4-phosphonatophenyl)ethyl]benzamide.
Scientific Research Applications
5-chloro-2-methoxy-N-[2-(4-phosphonatophenyl)ethyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-chloro-2-methoxy-N-[2-(4-phosphonatophenyl)ethyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
- 5-chloro-2-methoxy-N-[2-(4-aminophenyl)ethyl]benzamide
- 5-chloro-2-methoxy-N-[2-(4-hydroxyphenyl)ethyl]benzamide
Uniqueness
5-chloro-2-methoxy-N-[2-(4-phosphonatophenyl)ethyl]benzamide is unique due to the presence of the phosphonatophenyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C16H15ClNO5P-2 |
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Molecular Weight |
367.72 g/mol |
IUPAC Name |
5-chloro-2-methoxy-N-[2-(4-phosphonatophenyl)ethyl]benzamide |
InChI |
InChI=1S/C16H17ClNO5P/c1-23-15-7-4-12(17)10-14(15)16(19)18-9-8-11-2-5-13(6-3-11)24(20,21)22/h2-7,10H,8-9H2,1H3,(H,18,19)(H2,20,21,22)/p-2 |
InChI Key |
JBPITJXQKNITNH-UHFFFAOYSA-L |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)P(=O)([O-])[O-] |
Origin of Product |
United States |
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